4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound that belongs to the class of biphenyl derivatives. It features a methoxy group, a methyl group, and a carbamoyl group, contributing to its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science. The compound is characterized by its intricate molecular structure, which influences its reactivity and interaction with biological systems.
This compound can be synthesized through various chemical reactions involving biphenyl derivatives. The specific synthesis pathways often include the introduction of functional groups such as methoxy, methyl, and carbamoyl groups onto the biphenyl backbone. The compound may also be sourced from chemical suppliers specializing in organic compounds.
4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid falls under the category of aromatic carboxylic acids due to the presence of a carboxylic acid functional group (-COOH) attached to an aromatic ring. It is also classified as an amides derivative because of the carbamoyl group (-NH2CO-).
The synthesis of 4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid can be achieved through several methods, including:
The synthesis typically requires specific reagents such as methanol for methoxy introduction, methyl iodide for methylation, and suitable amines or isocyanates for carbamoylation. Reaction conditions like temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity.
The molecular formula for 4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is . The structure consists of:
The compound's molecular weight is approximately 273.31 g/mol. Its structural representation can be visualized using SMILES notation: CC(=O)N(C)C1=CC=C(C2=CC=C(C=C2)C(=O)O)C(C)=C1.
4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid can undergo various chemical reactions:
These reactions often require specific conditions such as the presence of acids or bases as catalysts, controlled temperatures, and inert atmospheres to prevent side reactions.
The mechanism of action for this compound largely depends on its interactions with biological targets. For instance:
Experimental data from pharmacological studies may reveal specific binding affinities and inhibitory constants that characterize its biological activity.
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its physical state and purity.
4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid has potential applications in:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5